molecular formula C20H15ClN2O5S B317016 ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE

ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE

Cat. No.: B317016
M. Wt: 430.9 g/mol
InChI Key: UGNZQZLQGSJQGP-SQJGXBMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a thiazolidinone ring, and a benzoate ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and chloroacetic acid under acidic conditions.

    Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting a suitable amine with carbon disulfide and chloroacetic acid, followed by cyclization.

    Condensation Reaction: The benzodioxole and thiazolidinone intermediates are then condensed using a suitable aldehyde under basic conditions to form the desired compound.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chloro group on the benzodioxole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced thiazolidinone derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE is primarily attributed to its ability to interact with specific molecular targets:

Comparison with Similar Compounds

ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE can be compared with other compounds that feature similar structural motifs:

  • Similar Compounds

      Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

      Thiazolidinone Derivatives: Compounds such as pioglitazone, used in the treatment of diabetes.

      Benzoate Esters: Compounds like methyl benzoate, used as a flavoring agent.

  • Uniqueness: : The unique combination of the benzodioxole, thiazolidinone, and benzoate ester moieties in this compound contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H15ClN2O5S

Molecular Weight

430.9 g/mol

IUPAC Name

ethyl 4-[(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate

InChI

InChI=1S/C20H15ClN2O5S/c1-2-26-19(25)11-3-5-13(6-4-11)23-18(24)17(29-20(23)22)8-12-7-15-16(9-14(12)21)28-10-27-15/h3-9,22H,2,10H2,1H3/b17-8-,22-20?

InChI Key

UGNZQZLQGSJQGP-SQJGXBMISA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3Cl)OCO4)/SC2=N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=N

Origin of Product

United States

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